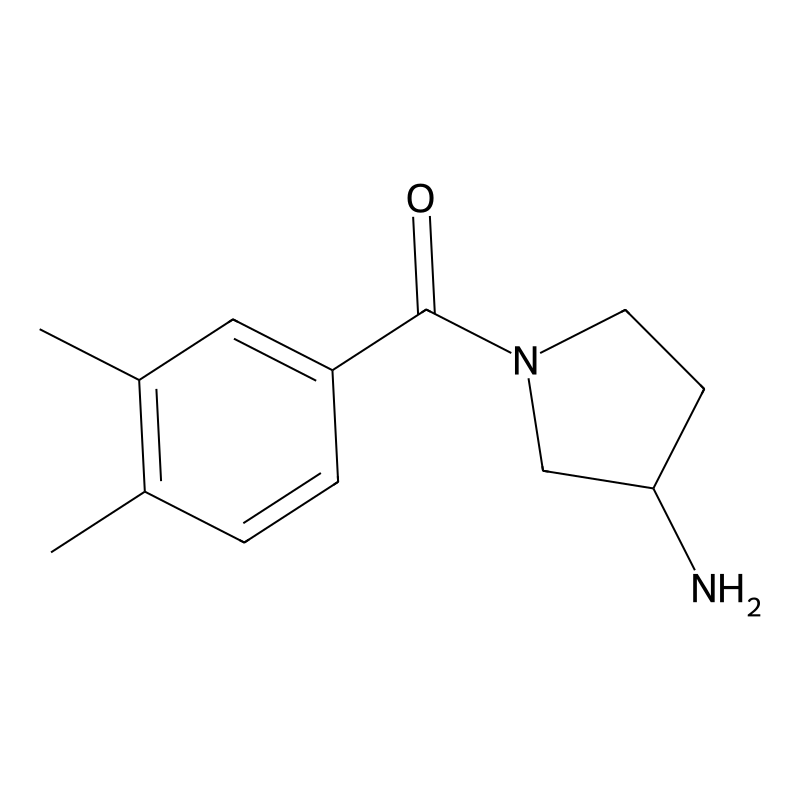

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search limitations: Scientific research databases haven't yielded any significant results for this specific molecule.

- Possible reasons: This compound might be fairly new or not widely studied yet.

- Medicinal Chemistry: The presence of the pyrrolidin-3-amine group suggests potential interest in its interaction with biological systems. This could be related to the development of new pharmaceuticals .

- Organic Chemistry: The molecule could be of interest for studies on amide bond formation or reactivity of the 3,4-dimethylbenzoyl group .

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and a dimethylbenzoyl group. This compound is of interest in various fields of research, particularly due to its potential biological activities and applications in medicinal chemistry. The presence of both the pyrrolidine and benzoyl moieties contributes to its chemical reactivity and biological interactions.

- Oxidation: This compound can undergo oxidation to form corresponding oxides or other oxidized derivatives, which can be useful for modifying its properties or enhancing its biological activity.

- Reduction: Reduction reactions may convert specific functional groups within the compound to their reduced forms, potentially altering its reactivity and biological profile.

- Substitution Reactions: The compound can also engage in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others, allowing for the synthesis of more complex derivatives.

The biological activity of 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine has been linked primarily to its interaction with the NLRP3 inflammasome, a critical component of the immune response. The compound has been shown to inhibit the activation of this inflammasome, which prevents the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) in stimulated macrophages. This inhibition suggests potential therapeutic applications in inflammatory diseases where NLRP3 plays a significant role.

The synthesis of 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine typically involves multi-step processes:

- Formation of the Pyrrolidine Ring: The synthesis often begins with the formation of the pyrrolidine ring through cyclization reactions involving appropriate precursors.

- Introduction of Benzoyl Group: The 3,4-dimethylbenzoyl moiety is introduced via acylation reactions, often using acid chlorides or anhydrides in the presence of bases like triethylamine.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

The applications of 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine span various fields:

- Medicinal Chemistry: Its ability to inhibit the NLRP3 inflammasome positions it as a potential candidate for developing anti-inflammatory drugs.

- Synthetic Chemistry: The compound can serve as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies involving 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine have primarily focused on its modulation of immune responses through NLRP3 inflammasome inhibition. These studies suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Several compounds share structural similarities with 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzamide | Contains a methyl group on benzamide | Less potent NLRP3 inhibitor compared to 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine |

| 2-(4-Methylphenyl)acetamide | Acetamide derivative with a phenyl group | Different mechanism of action; not specifically targeting NLRP3 |

| 3-(Dimethylamino)propylamine | Aliphatic amine structure | Lacks aromatic character; different biological activity profile |

These compounds illustrate variations in structure and function while highlighting the unique properties of 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine, particularly its targeted action on the NLRP3 inflammasome.